molecular formula C17H15NO4 B2859648 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide CAS No. 301157-17-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide

Cat. No. B2859648
M. Wt: 297.31
InChI Key: LWCTWRQSZXCWDE-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide” is a chemical compound with the empirical formula C12H15NO3 . It has a molecular weight of 221.25 . The compound is solid in form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C (CCC)NC1=CC2=C (C=C1)OCCO2 . The InChI representation is 1S/C12H15NO3/c1-2-3-12 (14)13-9-4-5-10-11 (8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide” is a solid compound . Its empirical formula is C12H15NO3 and it has a molecular weight of 221.25 .

Scientific Research Applications

Asymmetric Synthesis

  • In organic chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide has been utilized in asymmetric synthesis. Gizecki et al. (2000) explored its use in the synthesis of 6-alkoxy-5,6-dihydro-1,3-oxazine, demonstrating a promising enantioselective route to beta-amido aldehydes with high diastereocontrol (Gizecki et al., 2000).

Molecular Structure Analysis

  • Demir et al. (2016) focused on the synthesis and structural analysis of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. They used X-ray diffraction, IR, NMR, and UV-Vis spectra for characterization, contributing to the understanding of the compound's molecular structure and properties (Demir et al., 2016).

Antimicrobial and Antiproliferative Studies

  • Kumar et al. (2012) synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides and evaluated them for antimicrobial and antiproliferative activities. Their findings could be relevant for developing novel antimicrobial and cancer treatment agents (Kumar et al., 2012).

Synthesis of Antimicrobial Agents

  • Bikobo et al. (2017) reported on the synthesis of thiazole derivatives with antimicrobial properties, demonstrating potential applications in combating bacterial and fungal infections (Bikobo et al., 2017).

In Vitro Biological Evaluation

  • Saeed et al. (2015) synthesized and evaluated a series of benzamide derivatives for potential biological applications, including their inhibitory potential against specific enzymes. This research is significant for medicinal chemistry, highlighting possible applications in drug development (Saeed et al., 2015).

Anti-Tubercular Activity

  • Nimbalkar et al. (2018) investigated the synthesis of benzamide derivatives with potential anti-tubercular properties. Their research contributes to the ongoing search for effective treatments against tuberculosis (Nimbalkar et al., 2018).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed. It is also classified as a combustible solid .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-14(12-4-2-1-3-5-12)11-17(20)18-13-6-7-15-16(10-13)22-9-8-21-15/h1-7,10H,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCTWRQSZXCWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide

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